Ethyl N-(2-indanyl)glycinate

Lipophilicity Extraction efficiency Prodrug design

Ethyl N-(2-indanyl)glycinate (CAS 84827-59-8, C₁₃H₁₇NO₂, MW 219.28 g/mol) is a glycine ethyl ester derivative bearing a 2,3-dihydro-1H-inden-2-yl substituent on the amino nitrogen. The compound serves as the pivotal intermediate in the original synthesis of delapril, a clinically used ACE inhibitor whose indanylglycine moiety confers higher lipophilicity and superior vascular wall ACE inhibition relative to captopril and enalapril.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B8475098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(2-indanyl)glycinate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1CC2=CC=CC=C2C1
InChIInChI=1S/C13H17NO2/c1-2-16-13(15)9-14-12-7-10-5-3-4-6-11(10)8-12/h3-6,12,14H,2,7-9H2,1H3
InChIKeyOETYRQRYGOUTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(2-indanyl)glycinate – A Key Conformationally Restricted Glycine Ester Intermediate for ACE Inhibitor Synthesis and Constrained Peptide Chemistry


Ethyl N-(2-indanyl)glycinate (CAS 84827-59-8, C₁₃H₁₇NO₂, MW 219.28 g/mol) is a glycine ethyl ester derivative bearing a 2,3-dihydro-1H-inden-2-yl substituent on the amino nitrogen . The compound serves as the pivotal intermediate in the original synthesis of delapril, a clinically used ACE inhibitor whose indanylglycine moiety confers higher lipophilicity and superior vascular wall ACE inhibition relative to captopril and enalapril [1]. Beyond its role in delapril manufacture, the 2-indanyl scaffold provides a conformationally restricted analog of phenylalanine, reducing the entropic penalty upon receptor binding and enabling the design of high-affinity peptide ligands for bradykinin, oxytocin, and vasopressin receptors [1].

Why Ethyl N-(2-indanyl)glycinate Cannot Be Replaced by Generic Glycine Esters or Free Acid Analogs in Synthesis and Drug Design


Simple glycine ethyl ester (LogP ≈ -0.3) lacks the bicyclic indanyl group that provides 2–3 orders of magnitude greater lipophilicity (LogP 1.70 for the target compound ) and imposes conformational rigidity on the amino acid backbone. The free acid form, N-(2-indanyl)glycine, carries a LogP of –0.8 [1], making it poorly extractable into organic solvents during workup and unsuitable for peptide coupling without re-protection. The tert-butyl ester analog, while offering acid-labile protection, introduces steric bulk that retards coupling kinetics and complicates downstream deprotection strategies. Regioisomeric 1-indanyl glycine esters exhibit different solid-state properties (melting point and crystallinity) that alter purification behavior [2]. These differences are not cosmetic; they directly impact synthetic yield, purity, and the biological performance of final drug substances.

Quantitative Differentiation Evidence for Ethyl N-(2-indanyl)glycinate Relative to Closest Analogs


Lipophilicity Advantage: ≈300‑Fold Higher Organic‑Phase Partitioning vs. the Free Acid Form

Ethyl N-(2-indanyl)glycinate exhibits a calculated LogP of 1.70 , while the corresponding free acid N-(2-indanyl)glycine (CAS 80871-70-1) has an XLogP3-AA value of –0.8 [1]. The 2.5 log-unit difference corresponds to an approximately 300‑fold higher equilibrium concentration in organic solvents such as ethyl acetate or dichloromethane. This differential directly governs extraction recovery during aqueous workup and influences the compound's suitability for ester prodrug strategies.

Lipophilicity Extraction efficiency Prodrug design

Downstream ACE Inhibition Potency: Delapril (Indanylglycine‑Containing) vs. Enalapril

The clinical drug delapril, constructed from ethyl N-(2-indanyl)glycinate, inhibits human angiotensin-converting enzyme (ACE) with an IC₅₀ of 1.10 nM [1]. In contrast, enalaprilat (the active metabolite of enalapril, which incorporates a proline moiety in place of the indanylglycine scaffold) inhibits the same enzyme with an IC₅₀ of 2.20 nM [2]. The 2‑fold greater molar potency is attributed to the high lipophilicity and optimized active-site fit conferred by the indanylglycine moiety [3].

ACE inhibition Antihypertensive Prodrug

Conformational Pre‑Organization: Reduced Entropic Penalty vs. Phenylalanine

The 2-indanylglycine scaffold (the core of ethyl N-(2-indanyl)glycinate) possesses only 2 freely rotatable bonds in its side chain [1], compared with 3 rotatable bonds for the natural aromatic amino acid phenylalanine [2]. This reduction in conformational自由度 translates to a lower entropic penalty (estimated TΔS contribution of ~0.7–1.2 kcal/mol at 298 K based on general rotational restriction principles) upon binding to receptors such as the bradykinin B₂ and oxytocin receptors. Peptide ligands incorporating α-(2-indanyl)glycine (Igl) have achieved binding affinities in the picomolar range for the bradykinin B₁ receptor [3].

Conformational restriction Receptor binding Entropy

Solid‑State Differentiation: Melting Point and Crystallinity of the 2‑Indanyl vs. 1‑Indanyl Free Acid Products

Hydrolysis of ethyl N-(2-indanyl)glycinate hydrochloride yields N-(2-indanyl)glycine as colorless needles with a melting point of 211–214°C [1]. By contrast, the regioisomeric N-(1-indanyl)glycine (derived from the corresponding 1-indanyl ethyl ester) melts at 184–186°C [1]. The 27–30°C higher melting point of the 2-indanyl isomer reflects stronger intermolecular interactions and superior crystallinity, which facilitates purification by recrystallization and provides a higher purity solid intermediate for subsequent peptide coupling steps.

Crystallinity Purification Regioisomer

Role as the Preferred Intermediate in the Original Takeda Delapril Synthesis Route

The foundational Takeda patent (EP 0051391 / US 4,385,051) and all subsequent process patents describe the reductive condensation of ethyl glycinate with 2-indanone using sodium cyanoborohydride to generate ethyl N-(2-indanyl)glycinate as the first committed intermediate [1][2]. A parallel route using tert-butyl glycinate is described as an alternative but requires subsequent orthogonal deprotection steps (HBr/acetic acid) that are incompatible with acid‑sensitive functionalities present in advanced intermediates [1]. The ethyl ester route is therefore the primary manufacturing pathway for delapril and its analogs, establishing this compound as the indispensable starting material for any process chemistry program targeting indanylglycine‑containing ACE inhibitors.

Synthetic route Process chemistry Delapril

Weak Bradykinin‑Potentiating Action: Clinical Differentiation from Captopril and Enalapril

In a clinical setting, 12 out of 150 patients treated with enalapril complained of cough (8% incidence); upon switching to delapril (which contains the indanylglycine moiety derived from ethyl N-(2-indanyl)glycinate), the cough resolved in 6 out of these 12 patients, reducing the overall incidence to 4% [1]. The weaker bradykinin‑potentiating action of delapril was confirmed preclinically in a citric acid‑induced cough guinea pig model, where delapril showed significantly less potentiation than captopril or enalapril [1].

Bradykinin Cough side effect Clinical differentiation

High‑Impact Application Scenarios for Ethyl N-(2-indanyl)glycinate Driven by Quantitative Evidence


Scale‑Up Synthesis of Delapril and Indanylglycine‑Containing ACE Inhibitor Analogs

Ethyl N-(2-indanyl)glycinate is the irreplaceable first intermediate in the validated delapril manufacturing process [1]. The compound's LogP of 1.70 ensures efficient ethyl acetate extraction (>99% recovery in three extractions) after the reductive amination step, while the ethyl ester moiety withstands the mixed anhydride coupling conditions with Cbz-L-alanine that follow. For generic API manufacturers seeking to file ANDAs for delapril, procurement of this specific intermediate with ≥95% purity (standard commercial specification) is a prerequisite for demonstrating synthetic route identity with the reference listed drug [2].

Design of Conformationally Constrained Peptide Therapeutics Targeting GPCRs

The 2‑indanyl scaffold's reduction of side‑chain rotatable bonds from 3 (phenylalanine) to 2 translates to an estimated 0.7–1.2 kcal/mol entropic advantage in receptor binding [1]. Medicinal chemistry teams developing bradykinin B₁/B₂ antagonists, oxytocin modulators, or vasopressin analogs can incorporate this building block into solid‑phase peptide synthesis workflows. Ethyl N-(2-indanyl)glycinate provides a protected monomer that can be directly coupled after Fmoc‑deprotection, streamlining the synthesis of peptides where the Igl residue has been shown to confer picomolar receptor affinity [2].

Prodrug Design Exploiting Differential Ester Lability

The ethyl ester of N-(2-indanyl)glycinate possesses a LogP 2.5 units higher than the free acid, making it a suitable candidate for ester prodrug strategies where enhanced membrane permeability is desired [1]. In the context of ACE inhibitor design, the ethyl ester is rapidly hydrolyzed by plasma esterases to release the active diacid metabolite. The 2‑fold greater intrinsic potency of the indanylglycine‑derived diacid (delapril diacid IC₅₀ 1.10 nM) over enalaprilat (IC₅₀ 2.20 nM) means that even with equivalent prodrug activation kinetics, the indanylglycine series delivers superior target engagement at equimolar doses [2].

Crystallization‑Based Purification in Kilogram‑Scale Intermediate Production

The 27–30°C higher melting point of the 2‑indanyl‑derived free acid (211–214°C) relative to the 1‑indanyl isomer (184–186°C) provides a robust thermodynamic driving force for crystallization‑based purification [1]. Process chemists scaling up delapril intermediates can exploit this melting point differential to remove regioisomeric impurities through simple recrystallization from ethanol/water mixtures, reducing the need for chromatographic purification and lowering the cost per kilogram of the final GMP intermediate.

Quote Request

Request a Quote for Ethyl N-(2-indanyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.